![molecular formula C11H22O3 B14558618 1-(Pentyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol CAS No. 61940-61-2](/img/structure/B14558618.png)
1-(Pentyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pentyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol is an organic compound with a complex structure that includes both pentyloxy and prop-2-en-1-yloxy groups attached to a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pentyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol typically involves the reaction of pentyloxy and prop-2-en-1-yloxy groups with a propan-2-ol derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Pentyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(Pentyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Pentyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(Pentyloxy)-2-propanol: Similar structure but lacks the prop-2-en-1-yloxy group.
1-Phenoxypropan-2-ol: Contains a phenoxy group instead of the pentyloxy group.
Uniqueness
1-(Pentyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol is unique due to the presence of both pentyloxy and prop-2-en-1-yloxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
61940-61-2 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-pentoxy-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C11H22O3/c1-3-5-6-8-14-10-11(12)9-13-7-4-2/h4,11-12H,2-3,5-10H2,1H3 |
InChI Key |
NZZJIZJTIXZYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCC(COCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(4-morpholinyl)-](/img/structure/B14558540.png)
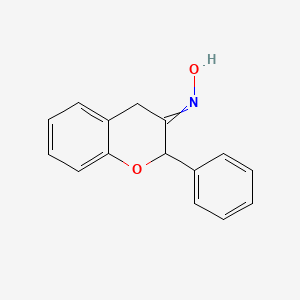
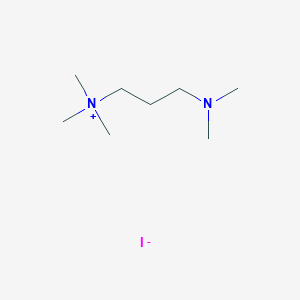
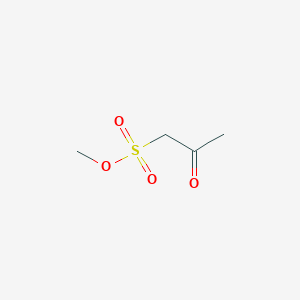
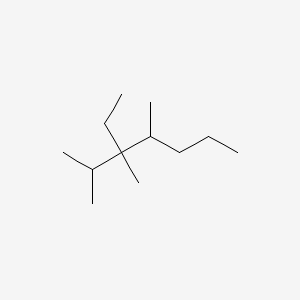
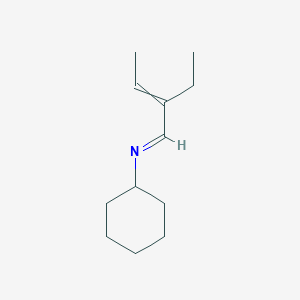
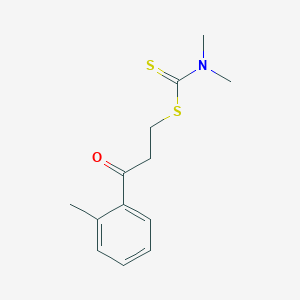
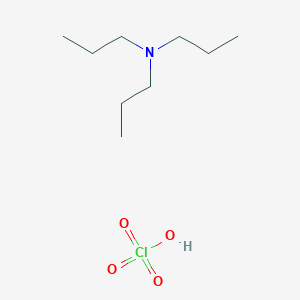
![[(4-Phenylbutan-2-yl)sulfanyl]benzene](/img/structure/B14558576.png)
![{4-[3-(3-Hydroxy-4-methoxyphenyl)propanoyl]phenoxy}acetic acid](/img/structure/B14558584.png)
![5-Ethyl-2,3,3a,4,5,9b-hexahydro-1H-2,5-methanobenzo[e]indol-7-ol](/img/structure/B14558589.png)
![Dicyclohexyl [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14558594.png)
![2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoyl chloride](/img/structure/B14558602.png)
![3-Nitro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl thiocyanate](/img/structure/B14558608.png)
